molecular formula C26H25BrN2O3 B252885 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B252885
M. Wt: 493.4 g/mol
InChI Key: GRWDVTDLXRNPGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives. It has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and cancer research.

Mechanism of Action

The exact mechanism of action of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that it works by inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in normal cells. It has been found to modulate various biochemical and physiological processes, including the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one is its potential as a lead compound for the development of novel anticancer agents. It has also been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one. One of the areas of focus could be the development of novel analogs with improved solubility and bioavailability. Another potential direction is the investigation of the synergistic effects of this compound with other anticancer agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one involves a multi-step process. The first step involves the reaction of 2-acetylpyridine with ethyl 2-bromoacetate to form ethyl 2-(2-oxo-2-(pyridin-3-yl)ethyl)pyridine-3-carboxylate. This intermediate is then reacted with 5-bromo-2-methylbenzaldehyde in the presence of a base to form 5-bromo-3-(2-oxo-2-(pyridin-3-yl)ethyl)-2-methylbenzaldehyde. The final step involves the condensation of the above intermediate with 3-hydroxyindole in the presence of a base to form this compound.

Scientific Research Applications

5-bromo-3-hydroxy-1-[2-methyl-5-(propan-2-yl)benzyl]-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess anti-inflammatory and antioxidant properties.

Properties

Molecular Formula

C26H25BrN2O3

Molecular Weight

493.4 g/mol

IUPAC Name

5-bromo-3-hydroxy-1-[(2-methyl-5-propan-2-ylphenyl)methyl]-3-(2-oxo-2-pyridin-3-ylethyl)indol-2-one

InChI

InChI=1S/C26H25BrN2O3/c1-16(2)18-7-6-17(3)20(11-18)15-29-23-9-8-21(27)12-22(23)26(32,25(29)31)13-24(30)19-5-4-10-28-14-19/h4-12,14,16,32H,13,15H2,1-3H3

InChI Key

GRWDVTDLXRNPGV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)CN2C3=C(C=C(C=C3)Br)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Origin of Product

United States

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